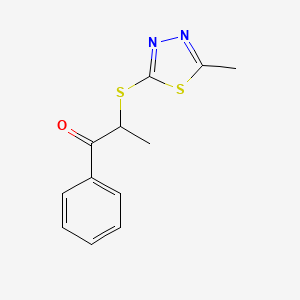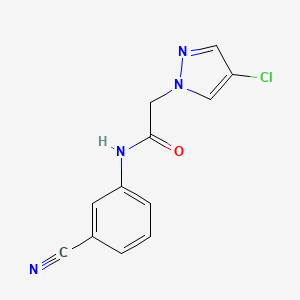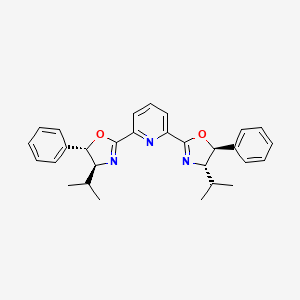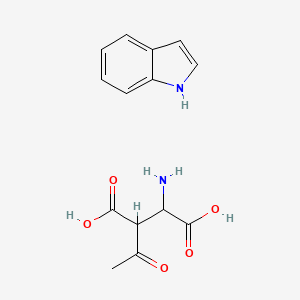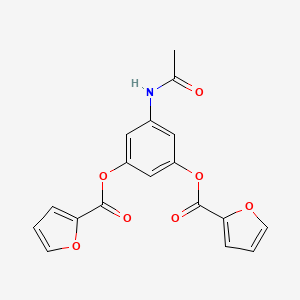
5-(Acetylamino)-1,3-phenylene di(2-furoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylamino)-1,3-phenylene di(2-furoate) is an organic compound that features a phenylene core substituted with acetylamino and furoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-1,3-phenylene di(2-furoate) typically involves the reaction of 5-acetylaminophthalic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is isolated and purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetylamino)-1,3-phenylene di(2-furoate) can undergo various chemical reactions, including:
Oxidation: The furoate groups can be oxidized to form carboxylic acids.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The furoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids derived from the furoate groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Acetylamino)-1,3-phenylene di(2-furoate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Acetylamino)-1,3-phenylene di(2-furoate) involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the furoate groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with similar furoate groups but different functional groups.
2,5-Furandicarboxylic acid: Another furoate-containing compound with different substitution patterns.
Uniqueness
5-(Acetylamino)-1,3-phenylene di(2-furoate) is unique due to its specific combination of acetylamino and furoate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H13NO7 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
[3-acetamido-5-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H13NO7/c1-11(20)19-12-8-13(25-17(21)15-4-2-6-23-15)10-14(9-12)26-18(22)16-5-3-7-24-16/h2-10H,1H3,(H,19,20) |
Clave InChI |
ZQYCCCCXSWLPJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
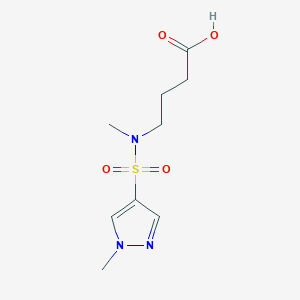
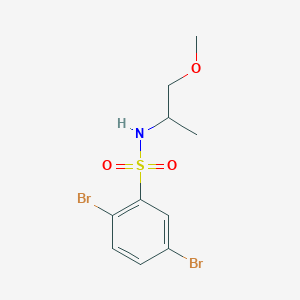


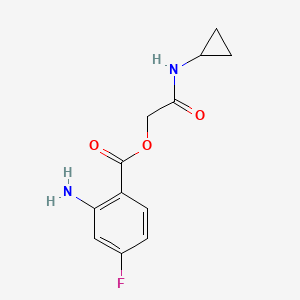
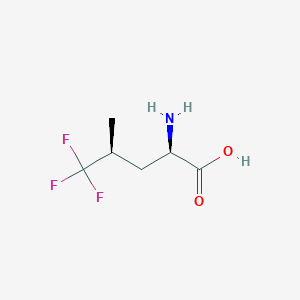

![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
